Home > Products > Screening Compounds P81938 > 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide - 1903562-23-1

5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Catalog Number: EVT-2630865
CAS Number: 1903562-23-1
Molecular Formula: C13H13ClN2O3
Molecular Weight: 280.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of nicotinamide derivatives, which are often explored for their biological activities, including anti-inflammatory and anticancer properties. The presence of chloro and tetrahydrofuran moieties in its structure suggests it may interact with biological targets in unique ways.

Source and Classification

This compound is classified under the chemical category of nicotinamide derivatives, specifically as an amide. It contains a chloro substituent, a propynyl group, and a tetrahydrofuran ether, indicating a complex molecular architecture that may confer specific pharmacological properties. The compound can be referenced using its Chemical Abstracts Service number or PubChem identifier, where it is cataloged for further research and exploration.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves several key steps:

  1. Formation of the Tetrahydrofuran Ether: This step may involve the reaction of a suitable chloro compound with tetrahydrofuran in the presence of a base to facilitate ether formation.
  2. Nicotinamide Derivative Formation: The introduction of the nicotinamide moiety can be achieved through acylation reactions where the appropriate amine reacts with an acyl chloride derived from nicotinic acid.
  3. Chlorination: The introduction of the chloro substituent can be done using chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions to ensure selectivity.

These reactions typically require careful control of temperature and pH to optimize yields and minimize by-products .

Molecular Structure Analysis

Structure and Data

The molecular formula for 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is C10H11ClN2O3C_{10}H_{11}ClN_{2}O_{3}. Its structure can be represented as follows:

5 Chloro N prop 2 yn 1 yl 6 tetrahydrofuran 3 yl oxy nicotinamide\text{5 Chloro N prop 2 yn 1 yl 6 tetrahydrofuran 3 yl oxy nicotinamide}

The compound features:

  • A chlorine atom at position 5 on the aromatic ring.
  • A propynyl group (prop-2-yn-1-yl) attached to the nitrogen.
  • A tetrahydrofuran ether connected through an oxygen atom at position 6.

This structural complexity allows for diverse interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

5-Chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, releasing the corresponding carboxylic acid and amine.
  3. Coupling Reactions: The propynyl group can be utilized in coupling reactions with other electrophiles, facilitating the synthesis of more complex molecules.

These reactions are crucial for modifying the compound to enhance its pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action for 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may involve:

  1. Inhibition of Enzymatic Activity: As a nicotinamide derivative, it may inhibit enzymes involved in NAD+ metabolism, affecting cellular energy metabolism and signaling pathways.
  2. Modulation of Receptors: The compound could interact with specific receptors (e.g., androgen receptors), influencing cellular responses related to growth and differentiation.

Experimental data would be required to confirm these mechanisms through biochemical assays .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yloxy)nicotinamide include:

PropertyValue
Molecular Weight232.66 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceWhite to off-white solid

Chemical properties include:

PropertyValue
pKaNot available
LogPNot available
StabilityStable under normal conditions

These properties are essential for predicting the behavior of the compound in biological systems .

Applications

Scientific Uses

5-Chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yloxy)nicotinamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new therapeutics targeting metabolic disorders or cancers.
  2. Biochemical Research: Used as a tool compound to study nicotinamide pathways and their implications in disease mechanisms.

Further research is needed to fully explore its therapeutic potential and optimize its efficacy .

Introduction to Nicotinamide Derivatives in Targeted Therapeutics

Historical Evolution of Nicotinamide-Based Pharmacophores in Drug Discovery

Nicotinamide derivatives have undergone transformative development since the discovery of methotrexate in 1947, which established the dihydrofolate reductase (DHFR) enzyme as a viable therapeutic target for cancer therapy [6]. Early nicotinamide-based agents like methotrexate and raltitrexed functioned as classical antifolates, incorporating a pterin ring and glutamate tail to mimic folate’s structural properties. These agents competitively inhibited DHFR, disrupting nucleotide synthesis and cell proliferation in malignancies such as acute lymphoblastic leukemia and colorectal cancer [6]. The evolution continued with non-classical antifolates (e.g., trimetrexate), which eliminated the glutamate moiety to enable passive cellular diffusion and circumvent transporter-mediated resistance [6].

Modern medicinal chemistry has expanded nicotinamide scaffolds beyond folate analogs. For instance, the 2013 discovery of 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives yielded compound 1 (IC₅₀ = 0.08 μM against DHFR), demonstrating 2.7-fold greater potency than methotrexate [6]. This innovation leveraged heterocyclic integration to enhance target affinity and selectivity. Similarly, BRN-103—a nicotinamide derivative identified in 2011—inhibited VEGF-mediated angiogenesis by blocking VEGFR2 phosphorylation, illustrating the scaffold’s adaptability to diverse targets [3].

Table 1: Key Nicotinamide Derivatives in Oncology

CompoundTargetTherapeutic ApplicationStructural Innovation
MethotrexateDHFRLeukemia, LymphomaPterin-glutamate motif
BRN-103VEGFR2Angiogenesis inhibitionPyridine-carboxamide core
PralatrexateDHFRPeripheral T-cell lymphoma10-Propargyl substitution
BRN-250VEGFR2Solid tumorsChlorofluoropyrimidine linkage

The integration of computational methods has further accelerated pharmacophore refinement. Pharmacophore-based virtual screening of 34,207 compounds identified 2,695 hits targeting PD-L1, with biphenyl substructures emerging as critical for nanomolar affinity [1]. This exemplifies the shift from serendipitous discovery to rational design, positioning nicotinamide derivatives as versatile scaffolds in targeted therapy.

Structural Motifs in PD-L1 Inhibitors and Immunomodulatory Nicotinamides

Immunomodulatory nicotinamides targeting the PD-1/PD-L1 checkpoint require specific structural motifs to engage this challenging protein-protein interaction (PPI) interface. PD-L1 lacks deep binding pockets and exhibits a flat, extensive surface area, necessitating compounds that induce dimerization or allosteric modulation [1]. Biphenyl substructures—identified in Bristol Myers Squibb (BMS) inhibitors—serve as privileged scaffolds that occupy the hydrophobic "base" region formed between PD-L1 monomers. These motifs achieve IC₅₀ values as low as 10.2 nM (e.g., Compound 5c) by mimicking antibody-binding epitopes like those of atezolizumab [1].

Alternative cores have emerged to address limitations of biphenyl-based agents:

  • 4-Fluorophenylthiophene-3-carbonitrile: Demonstrated 1.4-fold higher uptake in PD-L1⁺ tumors than PD-L1⁻ controls in autoradiography studies, though tumor penetration remained suboptimal [1].
  • Isoxazole rings: Enhance binding through nitrogen-oxygen dipole interactions and serve as bioisosteres for ester or amide groups, improving metabolic stability [5].

Table 2: Structural Motifs in PD-L1-Targeting Agents

MotifBinding Affinity (IC₅₀)AdvantagesLimitations
Biphenyl10.2 nMHigh affinity, mimics antibodiesPoor tumor penetration
4-FluorophenylthiopheneNot reportedImproved tumor specificityModerate uptake ratio (1.4-fold)
IsoxazoleVariableMetabolic stability, dipole interactionsLimited in vivo data

The propargyl group in 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may augment PD-L1 binding through two mechanisms:

  • Alkyne-mediated hydrophobic interactions: The terminal alkyne’s linear geometry penetrates lipid-rich regions of the PD-L1 dimer interface.
  • Click chemistry compatibility: Enables bioconjugation for diagnostic probes or antibody-drug conjugates (ADCs), as demonstrated in PROTAC designs [7].

Role of Tetrahydrofuran and Propargyl Moieties in Bioactive Compound Design

Tetrahydrofuran (THF) is a saturated oxygen heterocycle that enhances pharmacokinetic properties through:

  • Conformational restraint: The 3D structure reduces rotational freedom, locking bioactive conformations. In cellulose synthase inhibitors (e.g., valinamide carbamates), THF improved binding by 80% compared to acyclic analogs [4].
  • Solubility modulation: The ether oxygen accepts hydrogen bonds, boosting aqueous solubility. THF-containing antifungals achieved 66.9% disease control at 6.25 μg/mL against Pseudoperonospora cubensis [4].
  • Metabolic resistance: Saturation impedes oxidative degradation, extending half-life in vivo [6].

In the target compound, the tetrahydrofuran-3-yloxy linkage likely positions the nicotinamide core for optimal PD-L1 engagement while mitigating rapid clearance.

Propargyl moieties contribute multifaceted bioactivity:

  • VEGFR2 inhibition: BRN-250 (containing N-(prop-2-yn-1-yl)pyridine-3-carboxamide) suppressed VEGF-induced phosphorylation at 10–100 nM by alkylating cysteine residues in the kinase domain [3].
  • Antifolate activity: Propargyl-substituted pralatrexate increased cellular uptake 10-fold over methotrexate due to enhanced membrane diffusion [6].
  • PROTAC conjugation: Alkyne handles enable ligation to E3 ubiquitin ligase ligands (e.g., cereblon), facilitating targeted protein degradation [7].

Rational Design Implications:The synergy between THF and propargyl groups in 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exemplifies fragment-based pharmacophore optimization. Active-fragment models—validated in threoninamide carbamate fungicides—demonstrate that merging hydrophobic (propargyl), hydrogen-bonding (nicotinamide), and steric (THF) fragments elevates target affinity [4]. This approach is critical when structural data for the target (e.g., PD-L1) remains limited.

Properties

CAS Number

1903562-23-1

Product Name

5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

IUPAC Name

5-chloro-6-(oxolan-3-yloxy)-N-prop-2-ynylpyridine-3-carboxamide

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.71

InChI

InChI=1S/C13H13ClN2O3/c1-2-4-15-12(17)9-6-11(14)13(16-7-9)19-10-3-5-18-8-10/h1,6-7,10H,3-5,8H2,(H,15,17)

InChI Key

FULFYPKFPSDKPA-UHFFFAOYSA-N

SMILES

C#CCNC(=O)C1=CC(=C(N=C1)OC2CCOC2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.